2-(4-Fluorophenyl)-1,3-dioxolane
Description
Contextualization of Cyclic Acetals and Ketals in Advanced Organic Synthesis
Cyclic acetals and ketals, such as the 1,3-dioxolane (B20135) moiety, are indispensable tools in organic synthesis. researchgate.netresearchgate.net They are primarily employed as protecting groups for aldehydes and ketones, temporarily masking the reactivity of the carbonyl group to allow for chemical transformations on other parts of a molecule. researchgate.netacs.orgyoutube.com This protective strategy is crucial in multi-step syntheses of complex natural and unnatural products. acs.org
The formation of cyclic acetals and ketals is typically achieved by the acid-catalyzed reaction of a carbonyl compound with a diol, such as ethylene (B1197577) glycol. youtube.comprepchem.comyoutube.com This reaction is reversible, and the protecting group can be readily removed by hydrolysis under acidic conditions, regenerating the original carbonyl compound. libretexts.orgwikipedia.org The stability of cyclic acetals and ketals to a wide range of reaction conditions, excluding acidic ones, makes them highly versatile. researchgate.netacs.org
Beyond their role as protecting groups, cyclic acetals and ketals can also serve as chiral auxiliaries in asymmetric synthesis and as precursors to other functional groups. researchgate.net Their predictable reactivity and stereochemical control have solidified their position as a cornerstone of modern synthetic strategy. youtube.com
Significance of Fluorine Substitution in Aromatic Systems for Chemical Reactivity and Synthetic Utility
The introduction of fluorine into aromatic systems has a profound impact on the molecule's physical, chemical, and biological properties. nih.govtandfonline.comresearchgate.net Fluorine is the most electronegative element, and its presence on an aromatic ring significantly alters the electron distribution, influencing the reactivity of the entire system. tandfonline.com
Key effects of fluorine substitution include:
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation. This property is extensively exploited in medicinal chemistry to improve the in vivo lifetime of drug candidates. tandfonline.comresearchgate.net
Altered Physicochemical Properties: Fluorine substitution can modify a molecule's lipophilicity, pKa, and conformational preferences, which can in turn affect its membrane permeability and binding affinity to biological targets. nih.govtandfonline.comresearchgate.net
Modified Reactivity: The strong electron-withdrawing nature of fluorine can influence the regioselectivity of further chemical reactions on the aromatic ring. researchgate.net
The strategic placement of fluorine atoms is a powerful tool for fine-tuning the properties of organic molecules, leading to the development of new pharmaceuticals and advanced materials. nih.govbeilstein-journals.orgacs.orgjst.go.jpnih.gov
Historical Development and Current Research Trajectories Involving 2-(4-Fluorophenyl)-1,3-dioxolane as a Key Intermediate
The synthesis and application of fluorinated aromatic compounds have a rich history, with early methods like the Balz-Schiemann reaction and halogen exchange reactions paving the way for more advanced techniques. nih.gov The development of palladium-catalyzed cross-coupling reactions has further expanded the toolkit for creating carbon-fluorine bonds. acs.org
Within this broader context, this compound has emerged as a valuable intermediate. Its synthesis is typically achieved through the acid-catalyzed reaction of 4-fluorobenzaldehyde (B137897) with ethylene glycol. prepchem.com Research has demonstrated its utility in various synthetic transformations. For instance, studies have explored the regioselective lithiation of related dioxolane systems, highlighting the directing effects of the substituents on the aromatic rings. researchgate.net
Current research continues to explore the potential of this compound and its derivatives. One notable area of investigation is in the development of novel agrochemicals. A 2022 study reported the synthesis of a series of novel dioxolane ring compounds, including a derivative of this compound, which exhibited significant fungicidal and herbicidal activity. nih.govresearchgate.net Specifically, 1-((2-(4-fluorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole (D26) showed broad-spectrum activity. nih.gov Molecular docking studies suggested that these compounds act as inhibitors of ergosterol (B1671047) biosynthesis, a crucial pathway in fungi. nih.govresearchgate.net
The ongoing research into this compound and its analogues underscores its importance as a versatile scaffold for the discovery of new bioactive molecules and functional materials.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉FO₂ |
| Molecular Weight | 168.17 g/mol |
| CAS Number | 66822-17-1 |
| MDL Number | MFCD00020900 |
Data sourced from Sigma-Aldrich sigmaaldrich.com
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 4-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a solvent like toluene (B28343). The water produced during the reaction is typically removed using a Dean-Stark apparatus to drive the equilibrium towards the formation of the acetal (B89532). prepchem.com
Structure
2D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQMPUFBEBLZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408067 | |
| Record name | 2-(4-fluorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66822-17-1 | |
| Record name | 2-(4-fluorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-FLUOROPHENYL)-1,3-DIOXOLANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of 2 4 Fluorophenyl 1,3 Dioxolane
Catalytic and Non-Catalytic Strategies for the Formation of 1,3-Dioxolanes from 4-Fluorobenzaldehyde (B137897)
The most common and direct route to 2-(4-Fluorophenyl)-1,3-dioxolane involves the acid-catalyzed acetalization of 4-fluorobenzaldehyde with ethylene (B1197577) glycol. This reaction is a classic example of carbonyl protection, where the aldehyde functionality is converted into a more stable cyclic acetal (B89532).
Catalytic Strategies:
A widely employed catalytic method involves heating a mixture of 4-fluorobenzaldehyde, ethylene glycol, and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), in a suitable solvent like toluene (B28343). prepchem.comchemicalbook.comguidechem.com The use of a Dean-Stark apparatus is crucial for the success of this reaction, as it allows for the continuous removal of water, which is a byproduct of the condensation. prepchem.comchemicalbook.com This removal of water shifts the equilibrium towards the formation of the desired 1,3-dioxolane (B20135), thereby increasing the reaction yield. prepchem.com A similar synthesis for the related compound 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane (B1599642) reports the use of p-toluenesulphonic acid in refluxing toluene, with the reaction proceeding to completion in 4.5 hours. prepchem.com
The choice of catalyst can influence the reaction efficiency. While p-toluenesulfonic acid is common, other acid catalysts can also be utilized. The fundamental principle remains the same: protonation of the carbonyl oxygen of 4-fluorobenzaldehyde, followed by nucleophilic attack by ethylene glycol.
Non-Catalytic Strategies:
While catalytic methods are prevalent due to their efficiency, the formation of 1,3-dioxolanes can also be achieved under non-catalytic conditions, typically by employing a large excess of the diol and relying on high temperatures to drive the reaction forward. However, these methods are generally less efficient and may require more stringent conditions, making them less favorable for large-scale synthesis.
Exploration of Alternative Precursors and Condensation Reaction Variants for Dioxolane Ring Formation
While 4-fluorobenzaldehyde and ethylene glycol are the most direct precursors, alternative starting materials and reaction variants can be explored for the synthesis of the this compound core structure.
One area of exploration involves the modification of the aldehyde precursor. For instance, derivatives of 4-fluorobenzaldehyde, such as 3-bromo-4-fluorobenzaldehyde (B1265969), have been used to synthesize corresponding 2-(substituted-phenyl)-1,3-dioxolanes. prepchem.com The synthesis of 2-(4-fluoro-3-phenoxyphenyl)-1,3-dioxolane from 4-fluoro-3-phenoxy-benzaldehyde ethylene acetal further illustrates the use of substituted benzaldehydes. nih.gov
Another approach involves the use of alternative diols. While ethylene glycol is the standard for forming the 1,3-dioxolane ring, other 1,2-diols or their equivalents could potentially be used, leading to substituted dioxolane rings.
Furthermore, multi-component reactions offer a different synthetic pathway. For example, a three-component, one-pot condensation of 2-[2-(4-chlorophenyl)-2-oxoethyl)]isoquinolinium bromide with benzo prepchem.comrsc.orgdioxol-5-ol and an arylglyoxal has been reported for the synthesis of complex dihydro prepchem.comrsc.orgdioxolo fused systems. researchgate.net While not a direct synthesis of the title compound, this demonstrates the versatility of condensation reactions in forming dioxolane-containing structures.
Optimization of Reaction Conditions: Solvent Effects, Temperature Regimes, and Stoichiometric Control
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and catalyst.
Solvent Effects: Toluene is a commonly used solvent for the acetalization reaction due to its ability to form an azeotrope with water, facilitating its removal via a Dean-Stark trap. prepchem.comchemicalbook.comguidechem.com The choice of an appropriate solvent is crucial for ensuring that the reactants are soluble and that the reaction can be conducted at a suitable temperature.
Temperature Regimes: The reaction is typically carried out at the reflux temperature of the solvent, which for toluene is around 110-111°C. prepchem.com This elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. For instance, in the synthesis of 2-(4-Bromophenyl)-1,3-dioxolane, a related compound, the reaction mixture was refluxed at 130°C for 8 hours. guidechem.com
Stoichiometric Control: The molar ratio of the reactants plays a significant role in the reaction outcome. An excess of ethylene glycol is often used to drive the equilibrium towards product formation. chemicalbook.comguidechem.com For example, in the synthesis of 2-(4-cyanophenyl)-1,3-dioxolane, a four-fold excess of monoethylene glycol was used relative to 4-formylbenzonitrile. chemicalbook.com The amount of catalyst is also a critical factor; a catalytic amount is sufficient, as a large excess can lead to unwanted side reactions.
The following table summarizes typical reaction conditions for the synthesis of related dioxolanes, which can be extrapolated for the synthesis of this compound.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Yield | Reference |
| 3-Bromo-4-fluorobenzaldehyde | Ethylene Glycol | p-Toluenesulphonic acid | Toluene | Reflux | 4.5 h | Not specified | prepchem.com |
| 4-Formylbenzonitrile | Monoethylene Glycol | p-TsOH | Toluene | Reflux | 3 h | Quantitative | chemicalbook.com |
| 4-Bromobenzaldehyde | Ethylene Glycol | p-Toluenesulfonic acid | Toluene | Reflux | 3.5-5.0 h | Not specified | guidechem.com |
| 4-Bromobenzaldehyde | Ethylene Glycol | p-Toluenesulfonic acid | Toluene | 130°C | 8 h | 92.1% | guidechem.com |
Enantioselective and Diastereoselective Approaches to Chiral 1,3-Dioxolane Derivatives of 4-Fluorobenzaldehyde
While the parent this compound is achiral, the introduction of stereocenters on the dioxolane ring or at the C2 position can lead to chiral derivatives. Enantioselective and diastereoselective syntheses are crucial for obtaining stereochemically pure compounds, which are often required in pharmaceutical and materials science applications.
One strategy involves the use of chiral diols in the condensation reaction with 4-fluorobenzaldehyde. This would result in the formation of diastereomeric dioxolanes, which could potentially be separated.
More advanced methods focus on the catalytic asymmetric synthesis of related chiral structures. For example, catalytic regio-, diastereo-, and enantioselective strategies have been developed for the preparation of homoallylic alcohols bearing a stereogenic carbon center bound to a trifluoromethyl group and a fluorine atom. nih.gov While not directly applied to the synthesis of the title compound, these methods highlight the potential for creating complex chiral molecules containing fluorine.
The enantioselective synthesis of the anti-HIV nucleoside EFdA (4'-Ethynyl-2-fluoro-2'-deoxyadenosine) showcases the use of biocatalytic desymmetrization and asymmetric hydrogenation to control stereochemistry. nih.gov Such enzymatic approaches could potentially be adapted for the asymmetric synthesis of chiral dioxolane derivatives.
Furthermore, the development of efficient whole-cell biosynthesis methods for producing chiral alcohols, such as (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol, demonstrates the power of biocatalysis in achieving high enantiomeric excess. ucsf.edu These biocatalytic reductions of prochiral ketones offer a green and efficient route to chiral building blocks that could be used in the synthesis of more complex molecules containing the 4-fluorophenyl moiety.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This includes the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions.
One key aspect is the use of environmentally benign solvents. Research into bio-based reaction media, such as 1,3-dioxolane compounds derived from lactic acid and formaldehyde, offers a promising alternative to traditional fossil-based solvents. rsc.org These solvents are often biodegradable and have a lower environmental footprint.
Another green approach involves the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste. While the common synthesis uses a homogeneous acid catalyst, research into solid acid catalysts could provide a more sustainable alternative.
Furthermore, energy efficiency can be improved by exploring alternative energy sources for the reaction. For instance, the use of concentrated solar radiation has been demonstrated for the synthesis of chalcones, including 3-(4-fluorophenyl)-1-(4-methoxyphenyl) prop-2-en-1-one, significantly reducing reaction times compared to conventional heating. researchgate.net
The development of one-pot, multi-component reactions, such as the synthesis of trans-(4-chlorophenyl)-7-aryl-6,7-dihydro prepchem.comrsc.orgdioxolo[4,5-f] prepchem.combenzofuran-6-yl)methanones in an aqueous medium, also aligns with green chemistry principles by reducing the number of synthetic steps and the use of organic solvents. researchgate.net The use of water as a solvent and a recyclable catalyst like DABCO further enhances the green credentials of such methods. researchgate.net
Chemical Reactivity, Transformation Pathways, and Mechanistic Studies
Regioselective and Stereoselective Opening Reactions of the 1,3-Dioxolane (B20135) Ring
The 1,3-dioxolane ring in 2-(4-fluorophenyl)-1,3-dioxolane is an acetal (B89532), which serves as a protecting group for the carbonyl functionality of the parent 4-fluorobenzaldehyde (B137897). The stability and cleavage of this ring are of significant interest in synthetic chemistry.
The opening of the 1,3-dioxolane ring is typically achieved under acidic conditions, regenerating the aldehyde and ethylene (B1197577) glycol. The reaction proceeds via protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation intermediate. The presence of the 4-fluorophenyl group influences the stability of this intermediate.
Stereoselective opening reactions are particularly relevant when the dioxolane ring is substituted. While the parent this compound is achiral, derivatives with substituents on the dioxolane ring can undergo stereoselective transformations. For instance, the oxidation of alkenes in the presence of a carboxylic acid can lead to the stereoselective formation of substituted 1,3-dioxolanes through a 1,3-dioxolan-2-yl cation intermediate. mdpi.com The stereochemical outcome of the subsequent trapping of this cation by a nucleophile is influenced by the stereochemistry of the cation itself. mdpi.com
Nucleophilic and Electrophilic Functionalization of the 4-Fluorophenyl Moiety
The 4-fluorophenyl group of the molecule offers sites for both nucleophilic and electrophilic substitution, allowing for a variety of synthetic modifications.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with various electrophiles. wikipedia.org
While the dioxolane group itself is not a classical DMG, its oxygen atoms can exhibit a directing effect. However, stronger DMGs are often employed to achieve high efficiency and regioselectivity. The fluorine atom in the para position has a moderate directing effect in some systems. organic-chemistry.org The general principle involves the interaction of a Lewis basic DMG with a Lewis acidic alkyllithium, leading to deprotonation at the sterically most accessible ortho position. wikipedia.orgbaranlab.org
Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation. rsc.orglibretexts.orgwikipedia.org To utilize this compound in these reactions, it must first be converted to a suitable derivative, typically an aryl halide or triflate. For example, a related compound, 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane (B1599642), can be synthesized from 3-bromo-4-fluorobenzaldehyde (B1265969) and ethylene glycol. prepchem.com This bromo-derivative can then participate in cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide in the presence of a palladium catalyst and a base to form a biaryl compound. libretexts.org For instance, the bromo-derivative of this compound could be coupled with an arylboronic acid to introduce a new aryl substituent. nih.govnih.gov
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. rsc.org This would allow for the introduction of alkenyl groups onto the 4-fluorophenyl ring.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This would enable the introduction of alkynyl moieties to the aromatic ring of a halogenated this compound derivative. nih.govnih.gov
The general catalytic cycle for these reactions involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation (in Suzuki-Miyaura) or migratory insertion (in Heck), and finally reductive elimination to yield the product and regenerate the catalyst. libretexts.org
Rearrangement Reactions Involving the 1,3-Dioxolane Core
Rearrangement reactions of the 1,3-dioxolane core itself are not commonly reported for 2-aryl-1,3-dioxolanes under standard conditions. The stability of the five-membered ring generally precludes spontaneous rearrangements. However, under certain conditions, such as in the presence of strong Lewis acids or upon generation of a carbocation at the C2 position, rearrangements could potentially occur, though this is not a characteristic reaction pathway for this class of compounds.
Chemo- and Regioselectivity in Multi-Functionalized Derivatives
When this compound derivatives bear multiple functional groups, the chemo- and regioselectivity of their reactions become critical. semanticscholar.orgresearchgate.netresearchgate.netnih.gov For example, in a molecule containing both a bromo substituent and the dioxolane-protected aldehyde, a nucleophilic attack could potentially occur at either the carbon bearing the bromine or the carbonyl carbon if the protecting group were to be removed. The choice of reagents and reaction conditions determines which functional group reacts.
In cross-coupling reactions of di-halogenated derivatives, regioselectivity can often be achieved due to the different reactivities of the halogens. For example, an aryl iodide is generally more reactive than an aryl bromide or chloride in palladium-catalyzed couplings, allowing for selective reaction at the iodo-substituted position. wikipedia.org Similarly, the electronic nature of substituents on the aromatic ring can influence the regioselectivity of electrophilic aromatic substitution reactions. semanticscholar.org
Kinetic and Thermodynamic Aspects of Dioxolane Formation and Cleavage
The formation of this compound from 4-fluorobenzaldehyde and ethylene glycol is a reversible acetalization reaction. prepchem.com It is typically carried out under acidic catalysis with the removal of water to drive the equilibrium towards the product (Le Chatelier's principle).
The kinetics of this reaction are influenced by factors such as the concentration of the acid catalyst, temperature, and the efficiency of water removal. The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by one of the hydroxyl groups of ethylene glycol, proton transfer, and subsequent intramolecular cyclization with the elimination of water.
The cleavage of the dioxolane ring (hydrolysis) is the reverse reaction and is also acid-catalyzed. The rate of hydrolysis is dependent on the pH of the solution and the stability of the carbocation intermediate formed upon ring opening. The electron-withdrawing nature of the fluorine atom in the para position can influence the stability of this carbocation and thus the rate of hydrolysis.
Strategic Utility As a Versatile Synthetic Intermediate and Building Block
Application in the Synthesis of Advanced Organic Materials
The development of novel organic materials with tailored electronic and photophysical properties is a rapidly advancing field. 2-(4-Fluorophenyl)-1,3-dioxolane has emerged as a key building block in this area.
In the realm of organic electronics, donor-acceptor (D-A) architectures are crucial for creating materials with efficient charge-transfer properties. nih.govrsc.orgmdpi.com These materials are at the heart of organic solar cells, light-emitting diodes, and transistors. The 4-fluorophenyl group in this compound can act as a precursor to an electron-accepting unit. By deprotecting the dioxolane to reveal the aldehyde, chemists can engage this functionality in various coupling reactions to construct conjugated oligomers and polymers. nih.govresearchgate.net The fluorine atom's electron-withdrawing nature can enhance the acceptor properties of the resulting aromatic system, which is a key factor in tuning the HOMO/LUMO energy levels of the final material for optimal device performance. thieme-connect.de
Table 1: Examples of Donor-Acceptor Systems in Organic Electronics
| Donor Unit | Acceptor Unit | Potential Application |
| Thiophene | 1,2,3-Triazole | Organic Semiconductors researchgate.net |
| Oligo(p-phenylene vinylene) | Perylene Bisimide | Photoinduced Charge Transfer nih.gov |
| Benzodithiophene | Quinoxalinophenanthro-phenazine | Electrochromic Polymers mdpi.com |
This table provides examples of donor-acceptor pairings used in the synthesis of advanced organic materials. The 4-fluorophenyl group can be a precursor to acceptor moieties in similar systems.
The development of materials that can interact with light is essential for applications ranging from sensing to energy conversion. The structural motifs derived from this compound can be incorporated into larger systems designed to be photoactive. The fluorinated aromatic ring can influence the absorption and emission properties of a molecule. While direct examples involving this compound are not extensively detailed in the provided search results, the synthesis of various fluorinated and phenyl-containing photoactive materials suggests its potential in this area. jhu.edu
Role in Complex Molecule Synthesis
The synthesis of intricate molecular architectures, particularly those found in natural products and pharmaceuticals, often relies on the strategic use of versatile building blocks.
Quinoline (B57606) and its fused-ring derivatives are prevalent scaffolds in many biologically active compounds and functional materials. colab.wsinformahealthcare.comnih.govmdpi.commdpi.com The synthesis of these complex heterocyclic systems can involve intermediates derived from this compound. For instance, the aldehyde functionality, unmasked from the dioxolane, can participate in condensation reactions with anilines or other nitrogen-containing compounds to form the quinoline core through reactions like the Friedländer annulation or similar cyclization strategies. The fluorine substituent can be retained in the final product, potentially influencing its biological activity or material properties.
Indolocarbazoles are a significant class of natural products known for their wide range of biological activities. rsc.orgresearchgate.net The synthesis of complex indolocarbazole derivatives, including those containing imide functionalities, can be a challenging endeavor. While a direct link to this compound is not explicitly detailed in the provided search results, the general strategies for synthesizing such complex molecules often involve the use of substituted benzaldehyde (B42025) precursors. The 4-fluorobenzaldehyde (B137897), readily available from the deprotection of this compound, could serve as a starting material in multi-step sequences leading to these intricate heterocyclic systems.
Development of Protecting Group Strategies Utilizing the 1,3-Dioxolane (B20135) Functionality
The 1,3-dioxolane group is a widely used protecting group for aldehydes and ketones in organic synthesis. nih.govwikipedia.orgorganic-chemistry.org This strategy is crucial when a selective reaction needs to be performed elsewhere in the molecule without affecting the carbonyl group. The formation of the 1,3-dioxolane from an aldehyde or ketone and ethylene (B1197577) glycol is typically acid-catalyzed. organic-chemistry.org
The this compound itself is an example of a protected 4-fluorobenzaldehyde. The stability of the dioxolane ring to a wide range of reagents, including bases, nucleophiles, and many oxidizing and reducing agents, makes it a robust protecting group. thieme-connect.de Deprotection is usually achieved under acidic conditions, often through hydrolysis, to regenerate the carbonyl group for subsequent transformations. wikipedia.orgorganic-chemistry.org
Table 2: Common Protecting Groups for Carbonyls
| Protecting Group | Formation Condition | Cleavage Condition |
| 1,3-Dioxolane | Ethylene glycol, acid catalyst organic-chemistry.org | Aqueous acid organic-chemistry.org |
| 1,3-Dioxane | 1,3-Propanediol, acid catalyst organic-chemistry.orgthieme-connect.de | Aqueous acid organic-chemistry.org |
| Thioacetal | Thiol, acid catalyst | Oxidative or hydrolytic methods |
This table illustrates the general conditions for the protection and deprotection of carbonyl groups, highlighting the utility of the 1,3-dioxolane functionality.
The use of the 1,3-dioxolane as a protecting group allows for the selective manipulation of other functional groups within a molecule, a fundamental strategy in the synthesis of complex organic compounds.
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. While direct and extensive literature on the use of this compound in MCRs is not abundant, its structural features make it a highly promising substrate for such transformations.
The primary role of the 1,3-dioxolane ring is to serve as a protecting group for the aldehyde functionality of 4-fluorobenzaldehyde. wikipedia.orgsinocurechem.com This protection is crucial as it allows for selective reactions to occur elsewhere in the molecule without interference from the highly reactive aldehyde group. The dioxolane is stable under a variety of reaction conditions, including those involving strong bases and nucleophiles, which are often employed in MCRs. organic-chemistry.org
The strategic incorporation of this compound into a multicomponent reaction would typically involve a sequence where the fluorophenyl ring participates in the initial bond-forming events. For instance, the fluorine atom on the phenyl ring can influence the regioselectivity of reactions such as lithiation, directing subsequent electrophilic attack to specific positions on the aromatic ring. researchgate.net This allows for the construction of complex molecular scaffolds.
Following the multicomponent assembly, the latent aldehyde functionality within the dioxolane ring can be readily deprotected under acidic conditions to yield the final product or a key intermediate for further elaboration. wikipedia.org This "protect-react-deprotect" strategy is a cornerstone of modern organic synthesis.
An illustrative, albeit hypothetical, MCR could involve the reaction of a lithiated derivative of this compound with two other components, for example, a nitrile and an electrophile. The resulting adduct would then undergo hydrolysis to unveil the aldehyde, leading to a highly functionalized aromatic compound. The versatility of the dioxolane protecting group is a key enabler for such synthetic strategies.
Industrial Synthesis Pathways and Scale-Up Considerations
The industrial production of this compound is primarily based on a well-established and efficient chemical reaction: the acetalization of 4-fluorobenzaldehyde with ethylene glycol. organic-chemistry.orgprepchem.com
Synthesis Pathway:
The most common laboratory and industrial synthesis involves the acid-catalyzed condensation of 4-fluorobenzaldehyde and ethylene glycol. A typical procedure involves heating a mixture of the two starting materials in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid, in a solvent like toluene (B28343). prepchem.com The water formed during the reaction is continuously removed, often using a Dean-Stark apparatus, to drive the equilibrium towards the formation of the dioxolane product. organic-chemistry.orgprepchem.com After the reaction is complete, the mixture is neutralized, and the product is purified, typically by distillation under reduced pressure. prepchem.com
Scale-Up Considerations:
Several factors must be carefully considered when scaling up the synthesis of this compound from the laboratory to an industrial setting:
Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics is crucial for optimizing reaction time and temperature. The reversible nature of acetal (B89532) formation necessitates efficient water removal to achieve high conversion rates.
Heat Transfer: The reaction is typically endothermic due to the energy required to break the C=O bond and form two C-O single bonds. However, proper heat management is essential to maintain a consistent reaction temperature and avoid side reactions. On a large scale, efficient heat exchangers are required.
Mass Transfer: Adequate mixing is critical to ensure that the reactants and catalyst are in close contact, particularly in a heterogeneous system if the catalyst is a solid acid.
Solvent Selection and Recovery: Toluene is a common solvent due to its ability to form an azeotrope with water, facilitating its removal. prepchem.com On an industrial scale, solvent recovery and recycling are paramount for economic and environmental reasons.
Catalyst Selection and Removal: While p-toluenesulfonic acid is effective, alternative solid acid catalysts might be considered for easier separation and recovery in a continuous process.
Purification: Distillation under reduced pressure is a common purification method. prepchem.com The efficiency of the distillation column and the control of the vacuum are critical for obtaining a high-purity product on a large scale.
Safety: The flammability of toluene and the corrosive nature of the acid catalyst require appropriate safety protocols and equipment to be in place.
The following table summarizes the key parameters for the industrial synthesis of this compound:
| Parameter | Description |
| Reactants | 4-Fluorobenzaldehyde, Ethylene Glycol |
| Catalyst | p-Toluenesulfonic acid or other strong acid catalysts |
| Solvent | Toluene or a similar azeotroping agent |
| Reaction Type | Acid-catalyzed acetalization (condensation) |
| Key Equipment | Reactor with overheads for azeotropic distillation (e.g., Dean-Stark trap), vacuum distillation unit |
| Purification | Fractional distillation under reduced pressure |
The straightforward nature of this synthesis, coupled with the availability of the starting materials, makes this compound a readily accessible and economically viable intermediate for the pharmaceutical and chemical industries.
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 2-(4-Fluorophenyl)-1,3-dioxolane. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.
While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial data on the number and type of protons and carbons, multi-dimensional (2D) NMR experiments are essential for unambiguous assignment and detailed structural analysis. omicsonline.orgipb.pt For this compound, a combination of techniques would be employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks. It would definitively link the signals of the adjacent methylene (B1212753) protons within the dioxolane ring (H-4 and H-5) and show correlations between the aromatic protons on the fluorophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to assign the carbon signals for the methine (C-2), methylene (C-4/C-5), and the aromatic CH groups based on their known proton chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular skeleton. Key HMBC correlations would include the correlation from the methine proton (H-2) to the aromatic quaternary carbon (C-1') and the ortho-aromatic carbons (C-2'/C-6'), as well as to the dioxolane carbons (C-4/C-5). This confirms the connection between the fluorophenyl ring and the dioxolane moiety.
The chemical shifts are influenced by the electronegativity of the adjacent oxygen and fluorine atoms. The dioxolane ring protons typically appear as a complex multiplet, while the methine proton at C-2 is a singlet. The aromatic protons exhibit a characteristic AA'BB' splitting pattern due to the para-substitution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This data is predictive and based on analogous structures.
| Position | Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity / Key Correlations |
| H-2 | ¹H | ~5.8 | s, HMBC to C-4/5, C-1', C-2'/6' |
| H-4/5 | ¹H | ~4.1-4.0 | m, COSY with each other, HSQC to C-4/5 |
| H-2'/6' | ¹H | ~7.5 | d or m, HSQC to C-2'/6' |
| H-3'/5' | ¹H | ~7.1 | d or m (t-like), HSQC to C-3'/5' |
| C-2 | ¹³C | ~103 | HSQC with H-2 |
| C-4/5 | ¹³C | ~65 | HSQC with H-4/5 |
| C-1' | ¹³C | ~134 (d) | HMBC from H-2 |
| C-2'/6' | ¹³C | ~128 (d) | HSQC with H-2'/6' |
| C-3'/5' | ¹³C | ~115 (d) | HSQC with H-3'/5' |
| C-4' | ¹³C | ~163 (d) | Strong ¹JCF coupling |
s: singlet, d: doublet, t: triplet, m: multiplet
The single C-C bond connecting the phenyl ring to the dioxolane ring allows for rotation. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the kinetics of such conformational changes, particularly the restricted rotation of the aryl group. nih.govresearchgate.net
At ambient temperature, the rotation around the C-2—C-1' bond is typically fast on the NMR timescale, resulting in averaged signals for the equivalent protons and carbons on the phenyl ring. However, by lowering the temperature, this rotation can be slowed. If the rotational barrier is sufficiently high, the signals for the ortho-protons (H-2' and H-6') and meta-protons (H-3' and H-5') may decoalesce and appear as distinct signals because they become chemically inequivalent.
The temperature at which these signals merge (the coalescence temperature, Tc) can be used to calculate the free energy of activation (ΔG‡) for the rotational process. Studies on structurally similar compounds, such as cis-1,2-diphenylcyclobutanes, have demonstrated the use of DNMR to quantify these rotational barriers. elsevierpure.comexlibrisgroup.com For this compound, the barrier is expected to be relatively low, but potentially measurable.
Table 2: Hypothetical Dynamic NMR Data for Phenyl Group Rotation This data is illustrative for demonstrating the application of the technique.
| Parameter | Hypothetical Value | Description |
| Coalescence Temp. (Tc) for H-2'/H-6' | -90 °C (183 K) | The temperature at which the two distinct signals for the ortho protons merge into a single broad peak. |
| Frequency Separation (Δν) at low T | 60 Hz | The difference in resonance frequency between the signals for H-2' and H-6' in the slow-exchange regime. |
| Calculated ΔG‡ | ~9 kcal/mol | The calculated free energy barrier for the rotation of the 4-fluorophenyl group, indicating hindered rotation at low temperatures. |
Mass Spectrometry (MS) Techniques
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS), often using techniques like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap, provides mass measurements with extremely high accuracy (typically <5 ppm error). copernicus.orgnih.gov This allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would confirm the molecular formula C₉H₉FO₂.
Electron ionization (EI) is a common technique that induces fragmentation. The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint. For this compound, the molecular ion ([M]⁺•) would be observed, and key fragment ions would arise from the cleavage of the dioxolane ring and the loss of neutral fragments. The most prominent fragment is often the stable 4-fluorobenzoyl cation.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| m/z (Calculated) | Formula | Ion Identity / Description |
| 168.0581 | C₉H₉FO₂ | [M]⁺• (Molecular Ion) |
| 167.0503 | C₉H₈FO₂ | [M-H]⁺, Loss of a hydrogen radical |
| 123.0342 | C₇H₄FO | [M-C₂H₅O]⁺, Loss of an ethoxy radical or consecutive losses |
| 95.0394 | C₆H₄F | [C₇H₄FO - CO]⁺, Loss of carbon monoxide from the benzoyl cation |
Tandem mass spectrometry (MS/MS) provides deeper insight into fragmentation mechanisms by isolating a specific precursor ion and subjecting it to further fragmentation to generate product ions. uvic.ca This technique is invaluable for confirming structural connectivity.
In an MS/MS experiment on this compound, the molecular ion ([M]⁺• at m/z 168.1) would be selected in the first mass analyzer. This ion would then be fragmented via collision-induced dissociation (CID), and the resulting product ions analyzed in the second mass analyzer. A key fragmentation pathway would involve the formation of the 4-fluorophenyl-substituted dioxolanylium ion, which then rearranges and fragments. This allows for the step-by-step confirmation of the fragmentation patterns observed in the initial HRMS spectrum, providing conclusive evidence for the compound's structure. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectrum is a unique fingerprint, with specific peaks corresponding to the stretching and bending of different functional groups. longdom.orgresearchgate.net Theoretical calculations using Density Functional Theory (DFT) are often employed to aid in the assignment of complex vibrational spectra. nih.gov
For this compound, the FT-IR spectrum would be characterized by several key absorption bands:
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Strong peaks just below 3000 cm⁻¹ for the methylene and methine C-H bonds in the dioxolane ring.
C=C Aromatic Ring Stretch: A series of absorptions in the 1600-1450 cm⁻¹ region.
C-F Stretch: A strong, characteristic absorption typically found in the 1250-1100 cm⁻¹ region.
C-O Stretch: Very strong and prominent bands in the 1200-1000 cm⁻¹ region, characteristic of the acetal (B89532) C-O-C linkages.
Table 4: Key Predicted Vibrational Frequencies (FT-IR) Based on data from analogous structures like fluorophenylacetylenes and 2-methoxy-1,3-dioxolane. researchgate.netchemrxiv.org
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3020 | Medium | Aromatic C-H stretching |
| 2990-2880 | Strong | Aliphatic C-H stretching (CH₂ and CH) |
| ~1605 | Strong | Aromatic C=C stretching |
| ~1510 | Strong | Aromatic C=C stretching |
| ~1230 | Very Strong | Asymmetric C-O-C stretching / C-F stretching |
| ~1160 | Strong | Symmetric C-O-C stretching |
| ~1080 | Very Strong | Acetal C-O stretching |
| ~840 | Strong | C-H out-of-plane bending (para-disubstituted ring) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Environmental Sensing
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. While no specific experimental IR or Raman spectra for this compound are readily available in the public domain, the expected spectral features can be reliably predicted by analyzing the vibrational modes of its constituent parts: the 1,3-dioxolane (B20135) ring and the 4-fluorophenyl group.
The 1,3-dioxolane ring exhibits several characteristic vibrational modes. The C-O-C stretching vibrations are particularly prominent and are typically observed in the 1200-1000 cm⁻¹ region of the IR and Raman spectra. researchgate.netresearchgate.net The CH₂ rocking and twisting modes of the ethylene (B1197577) glycol fragment of the dioxolane ring also give rise to distinct bands. researchgate.net Studies on 1,3-dioxolane have assigned various bands to its bent conformer based on ab initio calculations. researchgate.net
The 4-fluorophenyl group introduces its own set of characteristic vibrations. The C-F stretching vibration is a key marker and typically appears as a strong band in the IR spectrum in the range of 1250-1100 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring will produce a series of bands in the 1600-1450 cm⁻¹ region.
By combining the expected vibrational modes of both the 1,3-dioxolane and the 4-fluorophenyl moieties, a detailed theoretical vibrational spectrum can be constructed. This allows for the confident identification of this compound and the analysis of its purity.
Table 1: Predicted Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| Aromatic C-H | Stretching | > 3000 | Medium | Medium |
| Aliphatic C-H | Stretching | 2990 - 2850 | Medium | Medium |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong | Medium to Strong |
| C-O-C (dioxolane) | Asymmetric Stretch | ~1150 | Strong | Weak |
| C-O-C (dioxolane) | Symmetric Stretch | ~1050 | Medium | Strong |
| C-F | Stretching | 1250 - 1100 | Strong | Weak |
| Dioxolane Ring | Breathing/Deformation | < 900 | Medium | Medium |
This table is a predictive representation based on the analysis of related compounds and functional groups.
The principles of fluorescence quenching by fluorinated organic compounds could potentially be applied for environmental sensing. nih.govnih.gov The presence of the fluorophenyl group in this compound could enable its use, or the use of its derivatives, in sensor development. For instance, interactions with certain environmental pollutants could lead to a measurable change in the fluorescence signal of a system containing this compound, offering a basis for detection. nih.govnih.gov
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself has not been reported, the analysis of derivatives provides critical insights into the likely solid-state conformation.
A relevant example is the crystal structure of 2-methyl-2-phenyl-1,3-dioxolane. nih.gov This structure reveals the puckered nature of the 1,3-dioxolane ring, which typically adopts an envelope or twist conformation to minimize steric strain. The phenyl ring is positioned at the C2 position of the dioxolane ring. In the solid state, the relative orientation of the phenyl group with respect to the dioxolane ring is governed by intermolecular packing forces, such as van der Waals interactions and, in some cases, weak hydrogen bonds.
For a derivative of this compound, the fluorine atom would be located at the para position of the phenyl ring. The introduction of the fluorine atom can influence the crystal packing through dipole-dipole interactions or the formation of C-H···F hydrogen bonds, potentially leading to different supramolecular architectures compared to the non-fluorinated analogue. The synthesis of such derivatives often proceeds via the condensation of the appropriately substituted benzaldehyde (B42025) with ethylene glycol. prepchem.com
Table 2: Crystallographic Data for a Representative 2-Aryl-1,3-dioxolane Derivative (2-methyl-2-phenyl-1,3-dioxolane)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.34 |
| b (Å) | 5.82 |
| c (Å) | 15.12 |
| β (°) | 105.4 |
| Volume (ų) | 876.5 |
| Z | 4 |
Data obtained from the Crystallography Open Database for 2-methyl-2-phenyl-1,3-dioxolane. This data is illustrative for the general structural class. nih.gov
The detailed structural information obtained from X-ray crystallography is crucial for understanding structure-property relationships and for the rational design of new materials and molecules with specific functionalities.
Theoretical and Computational Chemistry Investigations of 2 4 Fluorophenyl 1,3 Dioxolane
Theoretical and computational chemistry provide powerful tools to investigate the properties of 2-(4-Fluorophenyl)-1,3-dioxolane at an atomic level. These methods allow for the detailed exploration of its electronic structure, conformational landscape, and reactivity, offering insights that complement experimental findings.
Future Research Directions and Emerging Paradigms
Innovative Catalytic Systems for Enhanced Reactivity and Selectivity
The quest for more efficient and selective methods to synthesize and modify 2-(4-Fluorophenyl)-1,3-dioxolane is a major focus of current research. The development of novel catalytic systems is at the heart of this endeavor, aiming to improve reaction rates and minimize the formation of unwanted byproducts.
Researchers are exploring a range of catalysts to achieve these goals. Transition metal catalysts, particularly those based on palladium, are being investigated for their ability to control stereoselectivity in reactions involving the dioxolane ring. organic-chemistry.org The design of specific ligands for these metals is a key aspect of this research, as it allows for fine-tuning of the catalyst's properties. Organocatalysts, which are small organic molecules, offer a metal-free alternative and are being studied for their potential in asymmetric synthesis. organic-chemistry.org
Furthermore, the principle of reactivity-selectivity is a guiding concept in this field. wikipedia.org While it was once a widely held belief that more reactive chemical species are less selective, this principle is now considered obsolete, with many exceptions having been identified. wikipedia.org Modern research focuses on understanding the complex interplay of factors that govern both reactivity and selectivity to design more effective catalytic systems. researchgate.netresearchgate.netlibretexts.org The development of chiral catalysts is particularly important for producing specific stereoisomers of this compound derivatives, which is crucial for their application in pharmaceuticals and other specialized fields. organic-chemistry.org
Table 1: Comparison of Catalyst Types for this compound Synthesis
| Catalyst Type | Advantages | Research Focus |
| Transition Metal Catalysts | High reactivity, potential for stereocontrol. | Ligand design for enhanced selectivity. organic-chemistry.org |
| Organocatalysts | Metal-free, potential for asymmetric synthesis. | Development of novel chiral catalysts. organic-chemistry.org |
| Nanocatalysts | High surface area, potential for enhanced activity. | Synthesis of stable and reusable nanocatalysts. |
| Biocatalysts | High selectivity, mild reaction conditions. | Enzyme discovery and engineering. |
Integration into Flow Chemistry and Continuous Manufacturing Processes
The production of this compound is also benefiting from advances in chemical engineering, particularly the shift from traditional batch processing to continuous manufacturing. mdpi.com Flow chemistry, a key enabling technology for continuous manufacturing, offers numerous advantages for the synthesis of this compound. mdpi.com
Flow reactors provide superior control over reaction parameters such as temperature and mixing, leading to improved consistency and yield. mdpi.com They also enhance safety, especially when dealing with hazardous reagents or exothermic reactions. The small reaction volumes in flow systems minimize the risks associated with thermal runaways.
A significant area of research is the development of automated continuous systems that can operate for extended periods with minimal human intervention. mdpi.com This includes the integration of real-time monitoring and control systems to ensure product quality and process stability. mdpi.com The immobilization of catalysts on solid supports is another key research direction, as it simplifies catalyst separation and recycling, contributing to more sustainable and cost-effective manufacturing processes. researchgate.net The development of continuous manufacturing routes is particularly relevant for the production of aryl sulfonyl chlorides and other intermediates where safety is a major concern. mdpi.com
Exploration of Sustainable and Biocatalytic Approaches for Synthesis and Transformation
In an era of increasing environmental awareness, the development of sustainable methods for chemical synthesis is a high priority. Research on this compound is no exception, with a growing focus on green chemistry principles. rsc.org
One promising approach is the use of ultrasound irradiation to promote chemical reactions. rsc.orgmdpi.com This technique can often lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. rsc.org The use of environmentally benign solvents, such as aqueous ethanol, is another key aspect of green synthesis. rsc.org
Biocatalysis, which employs enzymes or whole microorganisms as catalysts, offers a particularly attractive route to sustainable synthesis. mdpi.com Enzymes can exhibit exquisite selectivity, often operating under mild, environmentally friendly conditions. Researchers are exploring the use of enzymes like lipases and ketoreductases for the synthesis and modification of this compound and related compounds. libretexts.org The development of recyclable biocatalysts, such as enzymes immobilized on chitosan (B1678972) hydrogels, further enhances the sustainability of these processes. mdpi.com
Design of Novel Functional Materials Utilizing this compound as a Core Moiety
The unique combination of a fluorophenyl group and a dioxolane ring makes this compound an intriguing building block for the creation of new functional materials. researchgate.netman.ac.uk The fluorine atom, with its high electronegativity, can influence intermolecular interactions and, consequently, the bulk properties of materials. researchgate.net
Researchers are exploring the incorporation of this moiety into a variety of materials, including polymers and liquid crystals. rsc.orgdigitellinc.comkeio.ac.jp For instance, polymers containing the 1,3-dioxolane (B20135) structure have shown promise as materials for CO2/N2 separation membranes. digitellinc.com The inclusion of fluorinated groups can also be used to tune the properties of polymers, such as their thermal stability and refractive index. researchgate.netkeio.ac.jp
The synthesis of polymers from monomers derived from this compound is an active area of research. acs.org For example, 2-methylene-1,3-dioxolanes can undergo polymerization to create degradable polymers. rsc.orgacs.org The ability to control the degradation of these materials is a valuable feature for applications in areas such as drug delivery and temporary adhesives. The presence of fluorine-containing groups in materials is also being explored for its potential to enhance the effectiveness of drugs that target RNA. nih.gov
Advanced Mechanistic Investigations via In Situ Spectroscopic Techniques
A fundamental understanding of reaction mechanisms is crucial for the rational design of improved synthetic processes. researchgate.net Advanced spectroscopic techniques that allow for the observation of reactions as they occur (in situ) are providing unprecedented insights into the formation and transformation of this compound. nih.gov
Techniques such as in situ Fourier-transform infrared (FTIR) and X-ray absorption spectroscopy can be used to identify transient intermediates and elucidate complex reaction pathways. nih.gov These methods are particularly valuable for studying catalytic cycles, helping researchers to understand how catalysts function at a molecular level.
Q & A
Basic: What are the common synthetic routes for preparing 2-(4-Fluorophenyl)-1,3-dioxolane derivatives?
Methodological Answer:
The synthesis typically involves acid-catalyzed acetalization of a fluorophenyl-substituted ketone with ethylene glycol. For example:
- Microwave-assisted synthesis : (4-Fluorophenyl) ketone derivatives react with ethylene glycol and p-toluenesulfonic acid in toluene under microwave irradiation (650 W) using a Dean-Stark apparatus to remove water, yielding crystalline products .
- Transacetalization : Reacting this compound with pinacol (2,3-dimethyl-2,3-butanediol) under acid catalysis produces tetramethyl-substituted dioxolanes, characterized by colorless oils and validated via H/C NMR and IR spectroscopy .
Key Reagents : Ethylene glycol, p-toluenesulfonic acid, pinacol, microwave/thermal heating.
Basic: How is the structural integrity of synthesized derivatives confirmed?
Methodological Answer:
Structural validation relies on multi-technique analysis :
- H/C NMR : Assign peaks based on substituent-induced shifts. For example, the dioxolane proton (2-H) resonates at δ ~5.95 ppm in pinacol-derived analogs, while fluorophenyl protons show splitting patterns (e.g., δ 7.04–7.49 ppm) .
- IR Spectroscopy : Confirm acetal C–O–C stretches (1,220–1,070 cm) and aromatic C–F vibrations (1,509 cm) .
- Elemental Analysis : Compare experimental vs. theoretical C/H/Cl/F percentages to verify purity .
Advanced: What factors influence regioselectivity in lithiation reactions of this compound derivatives?
Methodological Answer:
Regioselectivity is governed by electronic and steric effects :
- Electron-withdrawing substituents : Chloro groups at the 3,5-positions on the aryl ring exert a meta-directing effect, promoting lithiation at the ortho position of the fluorophenyl ring .
- Ketal directing : The 1,3-dioxolane group stabilizes adjacent lithiated intermediates, favoring functionalization at specific sites .
- Reaction conditions : Use of LDA (Lithium Diisopropylamide) or BuLi in THF at low temperatures (-78°C) enhances selectivity. Quenching with CO or electrophiles (e.g., trimethylsilyl chloride) yields carboxylic acids or silylated derivatives .
Example : Lithiation of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane with BuLi followed by CO quenching produces 2,6-dichloro-4-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]benzoic acid .
Advanced: How to resolve contradictions in spectroscopic data when characterizing substituted derivatives?
Methodological Answer:
Contradictions arise from solvent effects , impurities , or unexpected regioisomers . Mitigation strategies include:
- Multi-nuclear NMR : Compare F NMR to detect fluorophenyl environments and C DEPT for carbon hybridization .
- High-resolution mass spectrometry (HRMS) : Validate molecular formulas (e.g., HRMS for CHFO: calc. 246.1130, found 246.1130) .
- X-ray crystallography : Resolve ambiguities in regioisomerism by determining crystal structures (e.g., fluorophenyl spatial orientation in dioxolanes) .
Advanced: What strategies optimize multi-step synthesis involving this compound intermediates?
Methodological Answer:
Optimize sequential functionalization and purification :
- Protection-deprotection : Use 1,3-dioxolane as a ketone-protecting group during lithiation or Grignard reactions .
- Reductive amination : For example, reduce pyridinium salts (from 4-aminopyridine and chloropropyl-dioxolane intermediates) with NaBH to yield piperidine derivatives .
- Chromatographic purification : Employ gradient elution (hexanes/EtOAc) to isolate non-polar dioxolane derivatives .
Case Study : Condensation of 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane with 2-chloronitrobenzene, followed by hydrogenation and cyclization with CS, yields bioactive piperidine-thione derivatives .
Advanced: What mechanistic insights explain the stability of fluorophenyl-substituted dioxolanes under acidic conditions?
Methodological Answer:
The electron-withdrawing fluorine on the phenyl ring stabilizes the dioxolane ring via:
- Resonance effects : Fluorine withdraws electron density, reducing acetal oxygen’s susceptibility to protonation .
- Steric protection : Bulky substituents (e.g., tetramethyl groups in pinacol-derived dioxolanes) hinder acid access to the acetal oxygen .
Experimental Validation : Acid-catalyzed transacetalization of this compound with pinacol proceeds without ring cleavage, confirming stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
